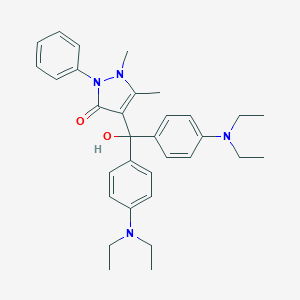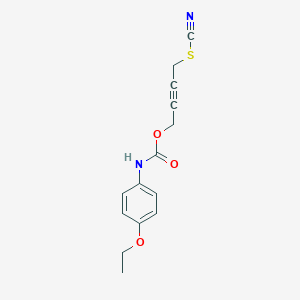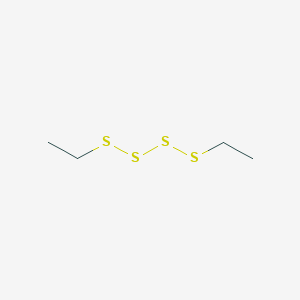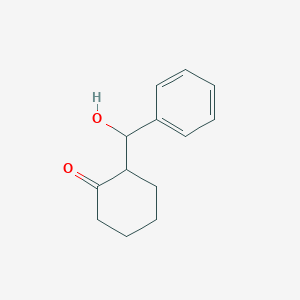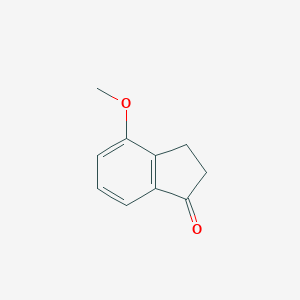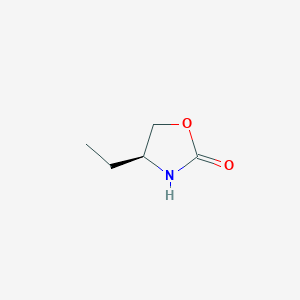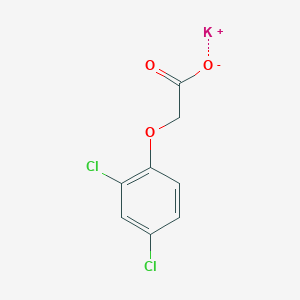
Potassium (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,4-dichlorophenoxy)acetate, also known as 2,4-D potassium salt, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). 2,4-D potassium salt is highly effective in controlling weeds, and is considered to be one of the safest herbicides available.
Aplicaciones Científicas De Investigación
Potassium (2,4-dichlorophenoxy)acetate potassium salt has been extensively studied for its herbicidal properties, and is widely used in agriculture to control broadleaf weeds. However, its applications go beyond weed control. Potassium (2,4-dichlorophenoxy)acetate potassium salt has been shown to induce somatic embryogenesis in a wide range of plant species, making it a valuable tool for plant tissue culture and genetic engineering. It has also been used as a selective agent in the isolation of plant protoplasts.
Mecanismo De Acción
Potassium (2,4-dichlorophenoxy)acetate potassium salt acts by disrupting the normal growth patterns of plants. It mimics the action of the natural plant hormone IAA, which is involved in cell division and elongation. However, unlike IAA, Potassium (2,4-dichlorophenoxy)acetate potassium salt is not regulated by the plant, and can accumulate to toxic levels, leading to uncontrolled growth and eventually death of the plant.
Efectos Bioquímicos Y Fisiológicos
The effects of Potassium (2,4-dichlorophenoxy)acetate potassium salt on plants are complex and depend on a number of factors, including the concentration of the herbicide, the stage of plant development, and the species of plant. At low concentrations, Potassium (2,4-dichlorophenoxy)acetate potassium salt stimulates cell elongation and promotes the development of lateral roots. At high concentrations, it inhibits cell division and causes abnormal growth patterns, leading to stunted growth and eventual death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium (2,4-dichlorophenoxy)acetate potassium salt is widely used in plant tissue culture and genetic engineering, where it is used to induce somatic embryogenesis and to select for transformed cells. Its advantages include its high solubility in water, its stability over a wide range of pH values, and its low toxicity to animals and humans. However, its use is limited by its potential to induce genetic instability and by its effects on plant growth and development.
Direcciones Futuras
The future directions for research on Potassium (2,4-dichlorophenoxy)acetate potassium salt are numerous and diverse. Some of the key areas of research include the development of new synthesis methods that are more efficient and environmentally friendly, the identification of new applications for the herbicide, and the elucidation of the molecular mechanisms underlying its effects on plant growth and development. Other areas of research include the development of new herbicides that are more effective and less toxic, and the exploration of the potential of Potassium (2,4-dichlorophenoxy)acetate potassium salt as a tool for studying plant biology and genetics.
Conclusion
In conclusion, Potassium (2,4-dichlorophenoxy)acetate potassium salt is a highly effective herbicide that is widely used in agriculture to control broadleaf weeds. Its applications go beyond weed control, and it has been used as a tool in plant tissue culture and genetic engineering. The mechanism of action of Potassium (2,4-dichlorophenoxy)acetate potassium salt is complex, and its effects on plant growth and development are dependent on a number of factors. Although its use is limited by its potential to induce genetic instability and by its effects on plant growth and development, it remains an important tool for plant research and agriculture.
Métodos De Síntesis
Potassium (2,4-dichlorophenoxy)acetate potassium salt is synthesized by neutralizing Potassium (2,4-dichlorophenoxy)acetate with potassium hydroxide (KOH). The reaction yields a white crystalline powder that is highly soluble in water. The purity of the final product is critical for its effectiveness as a herbicide, and several methods have been developed to ensure the purity of the product.
Propiedades
Número CAS |
14214-89-2 |
|---|---|
Nombre del producto |
Potassium (2,4-dichlorophenoxy)acetate |
Fórmula molecular |
C8H5Cl2KO3 |
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
potassium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
XKTWNXNNDKRPHR-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
Otros números CAS |
14214-89-2 |
Números CAS relacionados |
94-75-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





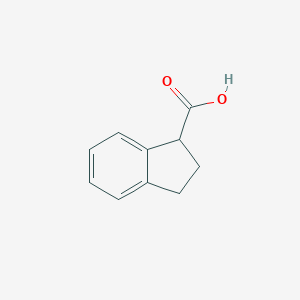


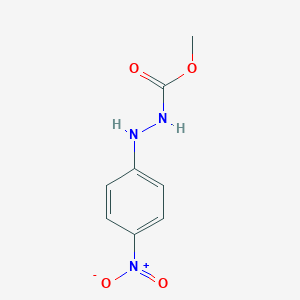
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
